

Deconstructing the Acenaphthene-d10 Certificate of Analysis: A Technical Guide

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Compound of Interest

Compound Name: *Acenaphthene-d10*

Cat. No.: *B084017*

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For researchers, scientists, and professionals in drug development, understanding the purity and characteristics of internal standards is paramount for accurate analytical results.

Acenaphthene-d10, a deuterated form of the polycyclic aromatic hydrocarbon (PAH) acenaphthene, is a widely used internal standard for the quantification of PAHs in various matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). This guide provides an in-depth explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for **Acenaphthene-d10**.

Compound Identification and Physical Properties

A Certificate of Analysis for **Acenaphthene-d10** will begin with fundamental information identifying the compound and its physical characteristics. This data is crucial for ensuring the correct substance is being used and for proper handling and storage.

Identifier	Value
Chemical Name	1,1,2,2,3,4,5,6,7,8-decadeuterioacenaphthylene
CAS Number	15067-26-2[1]
Molecular Formula	C ₁₂ D ₁₀
Molecular Weight	164.27 g/mol [2][3]
Appearance	Solid
Melting Point	95-97 °C[2]
Boiling Point	277-279 °C[2]

Purity and Assay Data

The core of the CoA is the purity and assay information, which quantifies the quality of the standard. This section is critical for accurate quantification in analytical methods.

Parameter	Value	Methodology
Isotopic Purity	≥99 atom % D	Mass Spectrometry, NMR Spectroscopy
Chemical Purity	≥98%	GC-MS, HPLC
Deuterated Forms	≥99% (d ₁ -d ₁₀)	Mass Spectrometry

Experimental Protocols

The values presented in the CoA are determined through rigorous experimental protocols. Below are detailed methodologies for the key analyses performed.

Determination of Isotopic Purity by Mass Spectrometry

Objective: To determine the percentage of deuterium incorporation in the **Acenaphthene-d₁₀** molecule.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Method:

- Sample Preparation: A dilute solution of **Acenaphthene-d10** is prepared in a suitable solvent such as dichloromethane or isooctane.
- GC Separation: The sample is injected into the GC, where it is vaporized and separated from any potential impurities on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
 - Inlet Temperature: 280 °C
 - Carrier Gas: Helium
 - Oven Temperature Program: An initial temperature of 80 °C, ramped to 300 °C.
- Mass Spectrometry Analysis: As the **Acenaphthene-d10** elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (typically by electron ionization), and the mass-to-charge ratio (m/z) of the resulting ions is measured. The isotopic purity is determined by comparing the abundance of the fully deuterated ion (m/z 164) to the ions with fewer deuterium atoms.

Determination of Chemical Purity by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To assess the percentage of **Acenaphthene-d10** relative to any non-deuterated or other organic impurities.

Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID).

Method:

- Sample Preparation: A precise weight of **Acenaphthene-d10** is dissolved in a known volume of a high-purity solvent.
- GC Separation: The sample is injected into the GC and separated as described in the GC-MS method.

- **Detection and Quantification:** The FID generates a signal proportional to the amount of organic compound eluting from the column. The peak area of **Acenaphthene-d10** is compared to the total area of all peaks in the chromatogram to calculate the chemical purity.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and assess the degree of deuteration at specific positions on the molecule.

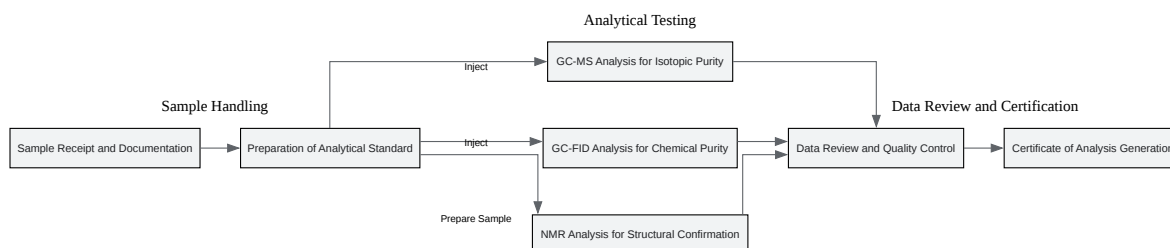
Instrumentation: High-resolution NMR Spectrometer.

Method:

- **Sample Preparation:** A small amount of **Acenaphthene-d10** is dissolved in a deuterated NMR solvent (e.g., chloroform-d).
- **Data Acquisition:** ^1H NMR and ^{13}C NMR spectra are acquired. In the ^1H NMR spectrum of a highly deuterated sample, the proton signals should be significantly diminished or absent compared to the spectrum of unlabeled acenaphthene. The presence of residual proton signals can be used to estimate the isotopic purity. The ^{13}C NMR spectrum confirms the carbon skeleton of the molecule.

Visualization of Analytical Workflow and Chemical Structures

To further clarify the processes and the compound in question, the following diagrams are provided.



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Caption: Workflow for the analysis of **Acenaphthene-d10**.

Acenaphthene-d10

 $C_{12}D_{10}$

Acenaphthene

 $C_{12}H_{10}$ [Click to download full resolution via product page](#)**Need Custom Synthesis?**

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References

- 1. アセナフテン-d10 溶液 certified reference material, 2000 µg/mL in dichloromethane | Sigma-Aldrich [sigmaaldrich.com]

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